

# Technical Support Center: Achieving Ultra-High Vacuum in Atom Probe Tomography

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## Compound of Interest

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This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for achieving and maintaining ultra-high vacuum (UHV) in atom probe tomography (APT) systems. It is intended for researchers, scientists, and drug development professionals who utilize APT in their experiments.

## Quantitative UHV Parameters for APT Systems

Achieving optimal UHV conditions is critical for acquiring high-quality APT data. The following table summarizes key quantitative parameters for the different vacuum chambers of a typical APT instrument, such as the CAMECA LEAP® system.

Parameter	Load-Lock Chamber	Buffer Chamber	Analysis Chamber
Primary Pump(s)	Turbomolecular Pump	Turbomolecular Pump	Ion Pump, Titanium Sublimation Pump (TSP)
Typical Base Pressure	$10^{-5}$ to $10^{-6}$ Torr ( $10^{-3}$ to $10^{-4}$ Pa)[1]	$10^{-7}$ to $10^{-8}$ Torr ( $10^{-5}$ to $10^{-7}$ Pa)[1]	$< 1 \times 10^{-10}$ Torr ( $< 1.3 \times 10^{-8}$ Pa)[2]
Typical Pump-Down Time	10 minutes to a few hours[1]	10 minutes to a few hours[1]	Days (after bakeout)
Bakeout Temperature	N/A	Typically not baked	120°C - 160°C
Bakeout Duration	N/A	N/A	24 - 72 hours
Acceptable Residual Gas	Primarily N <sub>2</sub> , O <sub>2</sub> , H <sub>2</sub> O	H <sub>2</sub> O, H <sub>2</sub> , N <sub>2</sub> /CO	Primarily H <sub>2</sub> ( $< 5 \times 10^{-11}$ Torr)

## Experimental Protocols

Detailed methodologies for crucial UHV procedures are provided below.

### Protocol 1: Full System Bakeout of the Analysis Chamber

A bakeout is essential for removing water vapor and other volatile contaminants from the chamber walls to achieve UHV.

Objective: To reduce the partial pressure of water and other outgassing species to achieve a base pressure of  $< 1 \times 10^{-10}$  Torr.

Materials:

- Heating tapes or bakeout jackets specifically designed for your APT system.
- Aluminum foil.
- Thermocouples.

- Temperature controller.
- Residual Gas Analyzer (RGA).

#### Procedure:

- Preparation:
  - Ensure all necessary internal components are installed and the chamber is sealed.
  - Remove any temperature-sensitive components as per the manufacturer's guidelines.
  - Wrap heating tapes or jackets around the analysis chamber, ensuring even coverage.
  - Wrap the chamber in aluminum foil to promote uniform heat distribution.
  - Attach thermocouples to various points on the chamber to monitor the temperature.
- Pump-Down:
  - Rough pump the analysis chamber using the turbomolecular pump.
  - Once the pressure is in the high vacuum range (e.g.,  $< 10^{-6}$  Torr), turn on the ion pump.
- Heating:
  - Slowly ramp up the temperature at a rate of approximately 20-30°C per hour to avoid thermal stress.
  - Hold the temperature at 120-160°C for 24-72 hours. The exact temperature and duration will depend on the system and the level of contamination.
  - During the bakeout, monitor the pressure and the RGA spectrum. The pressure will initially rise as gases are desorbed and then should begin to fall. The RGA should show a significant decrease in the water peak (mass-to-charge ratio  $m/z = 18$ ).
- Cool-Down:

- After the bakeout period, slowly ramp down the temperature at a similar rate to the heating phase.
- During cool-down, the ion pump will continue to pump away the desorbed gases.
- Final Steps:
  - Once the chamber has returned to room temperature, the base pressure should be in the UHV range ( $< 1 \times 10^{-10}$  Torr).
  - If a Titanium Sublimation Pump (TSP) is available, firing it can further reduce the pressure by gettering active gases like  $H_2$ ,  $N_2$ , and CO.

## Protocol 2: Sample and Holder Outgassing

Properly outgassing samples and their holders (pucks) is crucial to prevent contamination of the analysis chamber.

Objective: To remove adsorbed water and volatile contaminants from the sample pucks before they are introduced into the buffer and analysis chambers.

Procedure:

- Load the samples into the sample holder (puck).
- Place the pucks in a dedicated outgassing station or a pre-pumping chamber. Many modern APT systems have an integrated heated carousel in the buffer chamber for this purpose.[3]
- Pump down the outgassing station to high vacuum.
- Heat the pucks to a temperature compatible with the sample material (typically around 100-150°C) for several hours.
- Allow the pucks to cool to room temperature under vacuum before transferring them to the buffer chamber.

## Protocol 3: Leak Detection using a Residual Gas Analyzer (RGA)

An RGA is a powerful tool for identifying the source of leaks in a UHV system.

Objective: To identify the presence and location of a leak into the vacuum system.

Materials:

- Residual Gas Analyzer (RGA).
- A gas duster or a small nozzle connected to a cylinder of a tracer gas (e.g., argon or helium).

Procedure:

- With the APT system at its base pressure, turn on the RGA and monitor the spectrum.
- Note the typical background peaks, which in a UHV system will be dominated by hydrogen ( $m/z = 2$ ). Other small peaks for water ( $m/z = 18$ ), carbon monoxide/nitrogen ( $m/z = 28$ ), and carbon dioxide ( $m/z = 44$ ) may be present.
- If a leak is suspected (e.g., high  $m/z = 28$  and  $32$  peaks, inability to reach base pressure), begin the leak detection process.
- Start by spraying a small amount of tracer gas on a known good seal to understand the response time of the RGA.
- Systematically and slowly spray the tracer gas on suspected leak points such as flanges, feedthroughs, and welds.
- Monitor the RGA for a sudden increase in the partial pressure of the tracer gas (e.g.,  $m/z = 40$  for argon,  $m/z = 4$  for helium).
- Once a leak is identified, the component should be repaired or replaced.

## Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter related to achieving and maintaining UHV in their APT experiments.

Q1: Why can't I reach the specified base pressure in the analysis chamber?

A1: There are several potential causes for failing to reach the desired base pressure:

- **Real Leak:** A physical leak from the atmosphere into the chamber. This is often indicated by higher than normal partial pressures of nitrogen ( $m/z = 28$ ) and oxygen ( $m/z = 32$ ) on the RGA. To resolve this, perform a leak check as described in Protocol 3.
- **Virtual Leak:** Trapped gas in a blind-tapped hole, unvented screw, or a poorly welded joint. This can be identified by a very slow and gradual pressure decrease over a long period. Using vented screws and proper vacuum design can mitigate this.
- **Outgassing:** The release of gases from the internal surfaces of the chamber or from contaminated samples. If the water peak ( $m/z = 18$ ) is high, a bakeout is necessary. If hydrocarbon peaks (a series of peaks in the 40-100  $m/z$  range) are present, it could indicate contamination from oils or improper cleaning.
- **Pump Issues:** The ion pump or TSP may not be functioning optimally. Check the pump controller for any error messages. The TSP filament may need to be replaced.

Q2: I see a pressure spike when I fire the laser during an experiment. What does this mean?

A2: A pressure spike upon firing the laser can indicate a few things:

- **Sample Outgassing:** The laser is heating the sample and causing trapped gases to be released. This is more common with porous or poorly prepared samples.
- **Contamination on the Sample:** The laser may be desorbing contaminants from the sample surface. Ensure proper sample handling and outgassing procedures are followed.
- **Local Outgassing near the Laser Path:** The laser may be hitting a component near the sample, causing localized outgassing. Check the alignment of the laser.

Q3: The pressure in my load-lock or buffer chamber is slow to pump down. What should I do?

A3: Slow pump-down in the entry chambers is almost always due to high water content.[1]

- Contaminated Samples/ HOLDERS: The most common cause is introducing "wet" samples or holders that have not been properly outgassed.[1] Always follow a strict outgassing protocol for all items entering the UHV system.
- Chamber Contamination: The chamber itself may be contaminated with water. If the problem persists, the chamber may need to be vented and cleaned.

Q4: How does poor vacuum affect my APT data?

A4: A poor vacuum can severely degrade the quality and accuracy of your APT data in several ways:

- Contamination of the Mass Spectrum: Residual gases in the chamber can be ionized and detected, leading to artificially high concentrations of certain elements in your data. For example, a high partial pressure of hydrogen can obscure the true hydrogen content of your sample.[4][5]
- Reaction with the Sample Surface: Reactive gases like water and oxygen can react with the sample surface, forming oxides or hydrides. This alters the composition of the material you are analyzing.
- Increased Background Noise: A higher base pressure leads to more random ion events being detected, which increases the noise in the mass spectrum and can make it difficult to identify trace elements.
- Trajectory Aberrations: Gas molecules near the sample tip can be ionized and affect the electric field, leading to inaccuracies in the reconstructed atom positions.

Q5: What are the key peaks to monitor on an RGA for a healthy UHV system in an APT?

A5: In a well-baked UHV system for APT, the RGA spectrum should be dominated by a few key peaks:

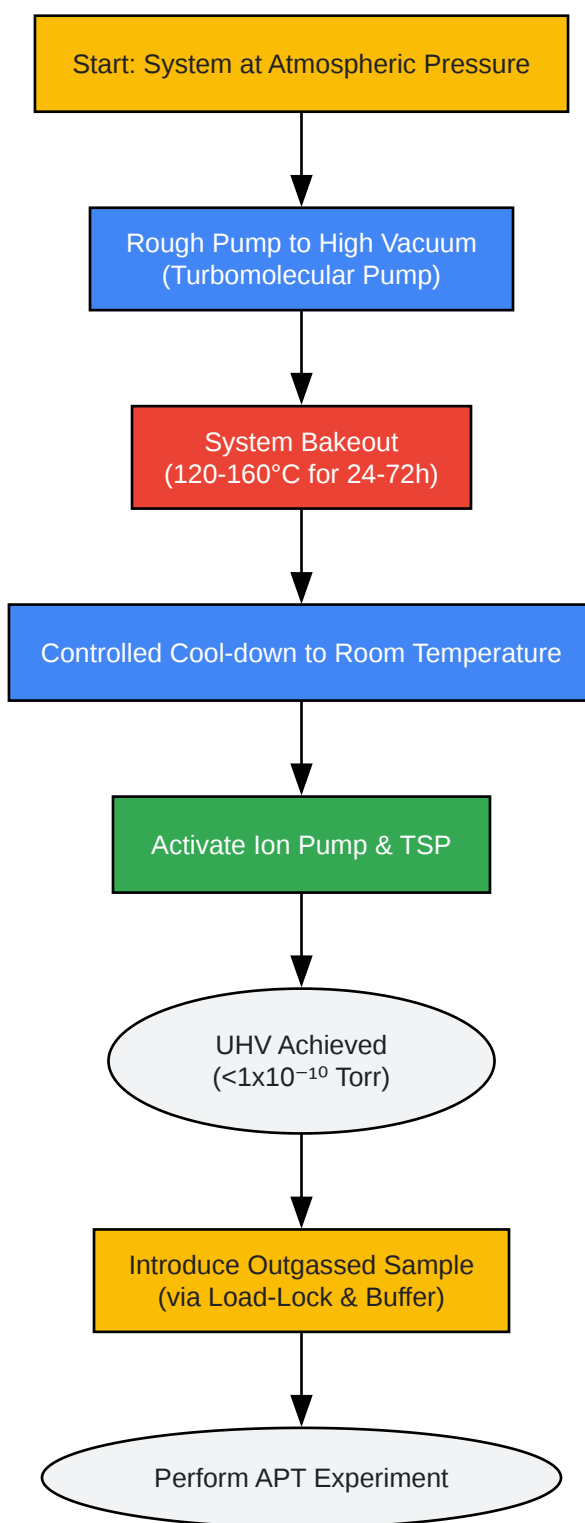
- $m/z = 2$  (Hydrogen): This will be the largest peak in a clean, baked stainless steel system.

- $m/z = 18$  (Water): This should be very low after a bakeout. A rising water peak can indicate a new source of outgassing.
- $m/z = 28$  (Carbon Monoxide/Nitrogen): This peak should also be very low. A significant  $m/z$  28 peak, especially with a corresponding  $m/z$  32 peak, is a strong indicator of an air leak.
- $m/z = 44$  (Carbon Dioxide): This is another common residual gas that should be at a low partial pressure.

## Visualizations

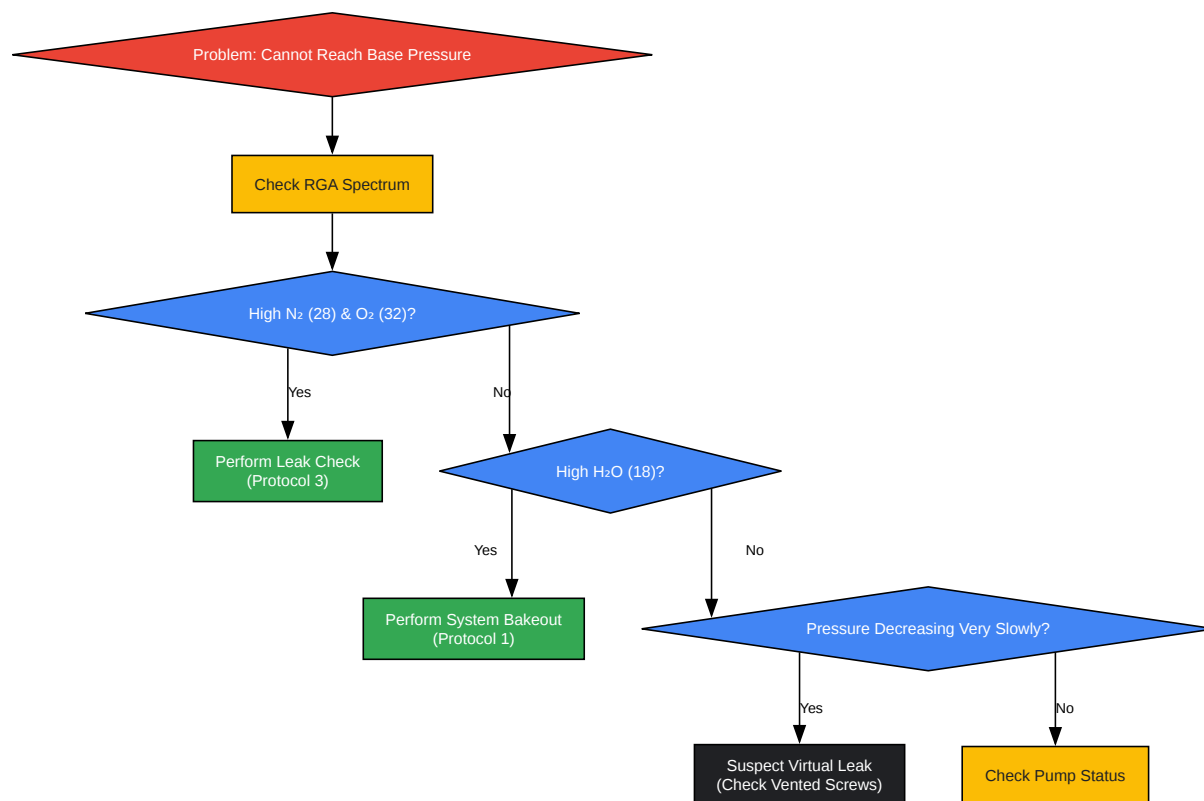
The following diagrams illustrate key workflows and logical relationships for achieving and troubleshooting UHV in APT.





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Workflow for Achieving Ultra-High Vacuum in an APT System.



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